5-(3,4-Dichlorophenyl)pyrimidin-2-amine
Description
Properties
Molecular Formula |
C10H7Cl2N3 |
|---|---|
Molecular Weight |
240.09 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H7Cl2N3/c11-8-2-1-6(3-9(8)12)7-4-14-10(13)15-5-7/h1-5H,(H2,13,14,15) |
InChI Key |
ANMMGKUQCHGCRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(N=C2)N)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Multi-step Synthesis via Beta-Ketoester Coupling and Cyclization (Patent MX2012004844A)
This method is a well-documented process involving several stages:
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| a) Coupling | Coupling of an acetal with a beta-ketoester salt under acidic then nucleophilic conditions | Acetal (alkyl or cyclic), beta-ketoester or salt, acidic medium | Formation of intermediate compound with pyrrole ring |
| b) Acetylation | Acetylation of intermediate with acetyl halide or acetic anhydride in presence of Lewis acid | Acetyl chloride, AlCl3, dichloromethane, room temp | Formation of acetylated pyrrole ester |
| c) Reaction with N,N-dimethylformamide dialkyl acetal | Heating with dialkyl acetal of N,N-dimethylformamide | N,N-dimethylformamide diisopropyl acetal, dioxane, 95 °C | Formation of enaminone intermediate |
| d) Cyclization with guanidine | Reaction of enaminone with guanidine or its salt | Guanidine hydrochloride, reflux | Formation of 5-(2-aminopyrimidin-4-yl)-2-aryl-1H-pyrrole-3-carboxylate |
| e) Hydrolysis | Hydrolysis of ester to carboxylic acid | Basic or acidic hydrolysis | Carboxylic acid intermediate |
| f) Amidation | Condensation of carboxylic acid with ammonia or ammonium salt | Ammonia, reflux | Formation of carboxamide final product |
Example Specifics for 5-(3,4-Dichlorophenyl)pyrimidin-2-amine:
- Starting from ethyl 2-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate, acetylation with acetyl chloride and AlCl3 yields the acetylated intermediate.
- Subsequent reaction with N,N-dimethylformamide diisopropyl acetal and guanidine hydrochloride leads to the pyrimidine ring formation.
- Hydrolysis and amidation complete the synthesis to yield the target compound.
- The process is reported to give high yields and purity.
- The intermediate and final compounds are isolated by filtration and recrystallization, with characterization by NMR confirming structure.
Guanidine-Mediated Cyclization in Ethanol (Research Article, PMC6020093)
An alternative approach involves direct cyclization of chalcone derivatives with guanidine hydrochloride:
| Step | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| Synthesis of chalcone precursor | 3,3′-(1,4-phenylene)bis(1-(2,4-dichlorophenyl)prop-2-en-1-one) | Claisen-Schmidt condensation | Chalcone intermediate |
| Guanidine-mediated cyclization | Reflux with guanidine hydrochloride and KOH in ethanol | Guanidine hydrochloride, KOH, ethanol, 50 °C, 4–5 h | Formation of pyrimidin-2-amine derivatives |
This method emphasizes:
- Use of guanidine hydrochloride as the nitrogen source for pyrimidine ring formation.
- Mild reflux conditions in ethanol.
- Monitoring by thin-layer chromatography (TLC).
- Isolation by recrystallization from ethanol.
This approach is efficient for preparing 2-aminopyrimidine derivatives substituted with 2,4-dichlorophenyl groups and related analogues.
Comparative Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Beta-ketoester coupling & cyclization (Patent MX2012004844A) | Acetals, beta-ketoesters, guanidine | Acetyl chloride, AlCl3, N,N-dimethylformamide dialkyl acetal, guanidine hydrochloride | Acidic then nucleophilic coupling, acetylation, reflux | High yield, well-characterized intermediates | Multi-step, requires Lewis acid handling |
| Guanidine-mediated cyclization in ethanol | Chalcone derivatives | Guanidine hydrochloride, KOH | Reflux in ethanol, 50 °C, 4–5 h | Mild conditions, simple workup | Requires chalcone precursor synthesis |
| Multicomponent reaction | Aldehydes, amines, beta-ketoesters | Base (NaH), THF | Room temp to 70 °C, one-pot | One-step, regioselective, versatile | May need optimization for specific substituents |
Research Findings and Notes
- The patent method (MX2012004844A) provides a detailed, reproducible process with isolated intermediates characterized by NMR, ensuring structural confirmation and purity.
- Guanidine hydrochloride plays a crucial role as the nitrogen source for pyrimidine ring closure.
- The 3,4-dichlorophenyl substituent is introduced early in the synthesis, typically as part of the beta-ketoester or chalcone precursor, allowing for regioselective functionalization.
- Reaction monitoring by TLC and recrystallization for purification are standard practices.
- The methods yield compounds with potential biological activity, notably kinase inhibition, emphasizing the importance of purity and yield optimization.
Chemical Reactions Analysis
5-(3,4-Dichlorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
Anticancer Activity
The compound has shown promise as an anticancer agent. Research indicates that derivatives of pyrimidin-2-amine exhibit significant cytotoxicity against human cancer cell lines.
- Case Study: In Vitro Anticancer Activity
A study evaluated the anticancer activity of synthesized derivatives of pyrimidin-2-amine against the HCT-116 human colorectal cancer cell line. The compound exhibited an IC50 value comparable to the reference drug 5-fluorouracil, demonstrating its potential as a therapeutic agent in cancer treatment .
| Compound | IC50 (µmol/mL) | Reference Drug (5-Fluorouracil) |
|---|---|---|
| 5-(3,4-Dichlorophenyl)pyrimidin-2-amine | 1.16 | 0.83 |
Antimalarial Activity
This compound has also been investigated for its antimalarial properties, particularly as an inhibitor of key plasmodial kinases.
- Case Study: Inhibition of Plasmodial Kinases
The compound was tested for its inhibitory effects on PfGSK3 and PfPK6, two kinases implicated in malaria pathogenesis. The structure-activity relationship (SAR) studies revealed that modifications to the compound could enhance its potency against these targets, with some derivatives achieving IC50 values in the low nanomolar range .
| Compound | PfGSK3 IC50 (nM) | PfPK6 IC50 (nM) |
|---|---|---|
| This compound | 698 ± 66 | 153 ± 12 |
Anti-inflammatory Properties
Research has indicated that pyrimidine derivatives can possess anti-inflammatory effects by inhibiting cyclooxygenase enzymes.
- Case Study: COX Inhibition
In vitro studies demonstrated that certain pyrimidine derivatives showed significant inhibition of COX-2 activity, which is crucial in inflammatory processes. The IC50 values were reported to be comparable to established anti-inflammatory drugs like celecoxib .
| Compound | COX-2 IC50 (µmol) | Celecoxib IC50 (µmol) |
|---|---|---|
| Selected Pyrimidine Derivative | 0.04 ± 0.09 | 0.04 ± 0.01 |
Structure-Activity Relationships
Understanding the structure-activity relationships of this compound is essential for optimizing its efficacy and reducing toxicity.
Key Findings:
- The presence of the dichlorophenyl group significantly enhances the biological activity of pyrimidine derivatives.
- Modifications at various positions on the pyrimidine ring can lead to improved selectivity and potency against specific biological targets.
Mechanism of Action
The mechanism by which 5-(3,4-Dichlorophenyl)pyrimidin-2-amine exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences and similarities between 5-(3,4-Dichlorophenyl)pyrimidin-2-amine and its analogs:
Key Observations:
Chlorine Substitution Patterns: The 3,4-dichlorophenyl group in the target compound provides distinct electronic and steric effects compared to 2,4-dichlorophenyl () or 3,5-dichlorophenyl (). The meta and para Cl positions influence dipole moments and binding to hydrophobic pockets .
Methyl and phenyl groups in ’s compound increase steric bulk, which may hinder membrane permeability but enhance crystallinity .
Pharmacological and Physical Properties
Target Engagement :
- The diazenyl-containing analog () shows activity against heat shock protein HSP 90-alpha, likely due to its extended planar structure . The target compound’s simpler structure may lack this specificity, suggesting divergent therapeutic applications.
- The thiazole-containing analog () could exhibit improved kinase inhibition due to sulfur’s electronegativity, a feature absent in the target compound .
Physicochemical Properties: Lipophilicity: The target compound’s Cl groups increase logP compared to non-halogenated analogs but remain less lipophilic than the thiazole derivative () due to sulfur’s polarity . Crystallinity: Bulky substituents in ’s compound promote tight crystal packing via Cl···Cl and π-π interactions, whereas the target compound’s simpler structure may exhibit lower melting points .
Biological Activity
5-(3,4-Dichlorophenyl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a dichlorophenyl group at the 5-position, which enhances its lipophilicity and biological activity. Its molecular formula is with a molecular weight of approximately 273.1 g/mol. The presence of chlorine atoms contributes to its ability to interact with biological targets effectively.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : The compound has been shown to inhibit various kinases and enzymes involved in critical cellular pathways. For instance, it can bind to nucleophilic sites on proteins, potentially leading to modulation of their activity .
- Anticancer Properties : Research indicates that pyrimidine derivatives, including this compound, exhibit potent anticancer activity by targeting specific pathways involved in cancer cell proliferation and survival. For example, studies have reported IC50 values in the low micromolar range against various cancer cell lines .
Biological Activities
-
Anticancer Activity :
- This compound has demonstrated significant cytotoxic effects against several cancer cell lines. In vitro studies have shown that it can inhibit cell growth and induce apoptosis in tumor cells .
- Case Study : In a study involving colorectal cancer cell lines, this compound exhibited an IC50 value comparable to established chemotherapeutics like 5-fluorouracil .
-
Antimicrobial Activity :
- The compound has also been evaluated for its antibacterial properties. It shows effectiveness against various bacterial strains, indicating potential as an antimicrobial agent .
- Research Findings : Minimum inhibitory concentrations (MICs) were reported in the range of 40 to 50 µg/mL against common pathogens such as E. faecalis and P. aeruginosa .
- Anti-inflammatory Effects :
| Compound | COX-2 Inhibition IC50 (µM) | Comparison Drug | Comparison Drug IC50 (µM) |
|---|---|---|---|
| This compound | 0.04 ± 0.02 | Celecoxib | 0.04 ± 0.01 |
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives is heavily influenced by their structural features:
- Substituents : The dichlorophenyl substitution enhances binding affinity and lipophilicity, promoting better interaction with biological targets.
- Comparative Analysis : Similar compounds with different substitutions have shown varying degrees of activity, emphasizing the importance of specific functional groups in modulating biological effects .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(3,4-Dichlorophenyl)pyrimidin-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous pyrimidine derivatives are synthesized via substitution reactions using halogenated precursors and amine nucleophiles under controlled temperatures (50–80°C) . Optimization can employ Design of Experiments (DoE) to screen variables (e.g., solvent polarity, catalyst loading, temperature) and identify critical parameters. Fractional factorial designs reduce experimental runs while ensuring robust yield analysis . Computational reaction path searches (e.g., quantum chemical calculations) further narrow optimal conditions .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural elucidation. For related dichlorophenyl-pyrimidine derivatives, crystal packing analysis reveals intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that influence solubility and stability . Structural data also aids in docking studies to predict binding affinities with biological targets like enzymes or receptors .
Q. What spectroscopic techniques are used to characterize this compound, and how are spectral contradictions resolved?
- Methodological Answer : NMR (¹H/¹³C), IR, and mass spectrometry are standard. Discrepancies in peak assignments (e.g., overlapping signals in aromatic regions) can be resolved via 2D NMR (COSY, HSQC) or comparison with computed spectra from density functional theory (DFT) . For purity assessment, HPLC with UV/Vis or MS detection validates synthetic yields .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition efficacy) across studies?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., buffer pH, incubation time). Standardize protocols using controls (e.g., known inhibitors) and replicate experiments with statistical rigor (ANOVA, t-tests) . Computational docking (e.g., AutoDock Vina) can validate binding modes and explain activity differences due to stereochemical variations or solvent effects .
Q. What computational strategies predict the reactivity of this compound in novel reactions or derivative synthesis?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT, Hartree-Fock) model reaction pathways, such as electrophilic substitution at the pyrimidine ring. Fukui indices identify nucleophilic/electrophilic sites, guiding functionalization (e.g., introducing methyl or fluorinated groups) . Machine learning models trained on reaction databases predict feasible transformations and byproducts .
Q. How can Design of Experiments (DoE) improve the scalability of synthesis while maintaining yield and purity?
- Methodological Answer : Apply response surface methodology (RSM) to optimize multi-variable systems (e.g., reactant stoichiometry, reflux duration). Central composite designs balance exploration of linear and interaction effects. For example, a 3² factorial design might reveal that excess amine nucleophile (>1.2 eq) minimizes side-product formation in dichlorophenyl-pyrimidine syntheses .
Q. What strategies validate the compound’s role as a protein kinase inhibitor in mechanistic studies?
- Methodological Answer : Use fluorescence polarization assays to measure binding affinity (Kd) and IC50 values. Compare with structurally similar inhibitors (e.g., staurosporine) to assess specificity. Western blotting or ELISA quantifies downstream phosphorylation changes in cellular models. Molecular dynamics simulations (e.g., GROMACS) further probe ligand-protein stability over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
